molecular formula C6H12BrNO B2752327 3-bromo-N-(propan-2-yl)propanamide CAS No. 99960-24-4

3-bromo-N-(propan-2-yl)propanamide

Cat. No.: B2752327
CAS No.: 99960-24-4
M. Wt: 194.072
InChI Key: FHLFOHCCEPYFFK-UHFFFAOYSA-N
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Description

3-bromo-N-(propan-2-yl)propanamide is an organic compound with the molecular formula C6H12BrNO. It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the third carbon of the propanamide chain.

Scientific Research Applications

3-bromo-N-(propan-2-yl)propanamide has several applications in scientific research:

Preparation Methods

The synthesis of 3-bromo-N-(propan-2-yl)propanamide can be achieved through several methods. One common approach involves the bromination of N-(propan-2-yl)propanamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

3-bromo-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines typically yield N-substituted amides, while reduction reactions produce amines .

Mechanism of Action

The mechanism of action of 3-bromo-N-(propan-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit proteases or kinases involved in disease processes, leading to therapeutic effects. The bromine atom plays a crucial role in its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

3-bromo-N-(propan-2-yl)propanamide can be compared with other brominated amides and propanamides:

    3-bromo-N-(propan-2-yl)acetamide: Similar in structure but with an acetamide group instead of a propanamide group. It may exhibit different reactivity and biological activity.

    N-(propan-2-yl)propanamide: Lacks the bromine atom, resulting in different chemical properties and reactivity.

    3-chloro-N-(propan-2-yl)propanamide:

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-bromo-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c1-5(2)8-6(9)3-4-7/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLFOHCCEPYFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred and cooled (0°-10° C.) mixture of 59 parts of 2-propanamine and 650 parts of dichloromethane were added dropwise 94.2 parts of 3-bromopropanoyl chloride. Upon completion, stirring was continued for 5 minutes. The whole was washed with water. The organic layer was separated, dried, filtered and evaporated. The residue was crystallized from a mixture of 2,2'-oxybispropane and hexane. The product was filtered off and dried, yielding 70 parts (73%) of 3-bromo-N-(1-methylethyl)propanamide; mp. 60° C. (67).
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